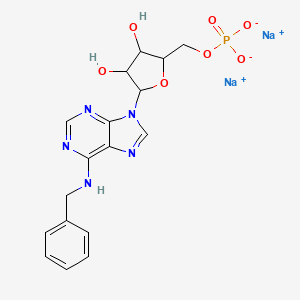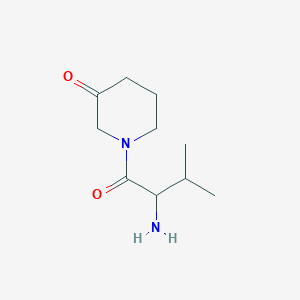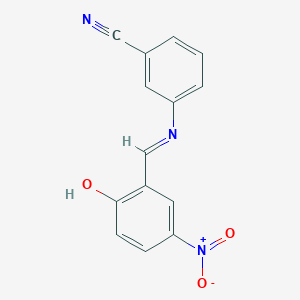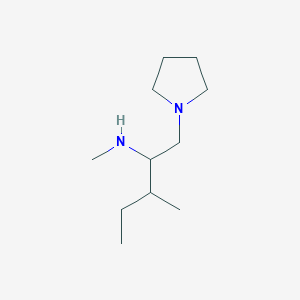
N6-Benzyladenosine 5'-monophosphate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Benzyladenosine-5’-phosphate is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processesIt has been studied for its potential therapeutic applications, particularly in cancer research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzyladenosine-5’-phosphate typically involves the substitution of adenosine with a benzyl group at the N6 position, followed by phosphorylation at the 5’ position. One common method involves the use of benzyl chloride and adenosine in the presence of a base, followed by phosphorylation using a phosphorylating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for N6-Benzyladenosine-5’-phosphate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N6-Benzyladenosine-5’-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of N6-Benzyladenosine-5’-phosphate.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N6-Benzyladenosine-5’-phosphate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of platinum (II) complexes for studying coordination chemistry.
Biology: Investigated for its role in cell signaling and apoptosis, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating chronic myeloid leukemia and prostate cancer.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
作用機序
N6-Benzyladenosine-5’-phosphate exerts its effects by inhibiting the transcriptional activity of Stat5a and Stat5b, which are involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets the Stat5a/b pathway, reducing the expression of target genes such as Bcl-xL and cyclin D1 .
類似化合物との比較
Similar Compounds
N6-Benzyladenosine: Lacks the 5’-phosphate group, resulting in lower solubility and different biological activity.
N6-Benzyladenosine-3’,5’-cyclic monophosphate: A cyclic derivative with distinct signaling properties.
Uniqueness
N6-Benzyladenosine-5’-phosphate is unique due to its enhanced solubility and ability to inhibit Stat5a/b, making it a valuable compound in cancer research. Its phosphate group increases its polarity, allowing for better solubility and bioavailability compared to its non-phosphorylated counterparts .
特性
分子式 |
C17H18N5Na2O7P |
|---|---|
分子量 |
481.3 g/mol |
IUPAC名 |
disodium;[5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C17H20N5O7P.2Na/c23-13-11(7-28-30(25,26)27)29-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10;;/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,18,19,20)(H2,25,26,27);;/q;2*+1/p-2 |
InChIキー |
BYBYTHYCUDZEPR-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide](/img/structure/B14799482.png)

![2-Phenylethyl 4-oxo-4-({[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)butanoate](/img/structure/B14799490.png)
![4-[[(1R,4aR)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14799497.png)
![Ethyl (1-{[(4-tert-butylphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14799505.png)

![7-[3-(2-Amino-1-fluoro-ethylidene)-piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid](/img/structure/B14799509.png)


![(4aS)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B14799517.png)
![2-(benzo[d]thiazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14799531.png)
![tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14799542.png)
![3-methoxy-5-(1H-pyrrol-2-yl)-2-[(E)-(5-undecylpyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14799546.png)

